molecular formula C7H3ClN4 B12958609 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile

Katalognummer: B12958609
Molekulargewicht: 178.58 g/mol
InChI-Schlüssel: OLDJCUXQXRJIFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution followed by reduction of the nitro group to yield 2,3-diaminopyridine. This intermediate is then cyclized using various carboxylic acid derivatives to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to improve yield and efficiency. For example, palladium on carbon or Raney nickel can be used as reducing agents in the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities.

    Imidazo[1,5-a]pyridine: Another isomer with distinct pharmacological properties.

    Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.

Uniqueness

7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Eigenschaften

Molekularformel

C7H3ClN4

Molekulargewicht

178.58 g/mol

IUPAC-Name

7-chloro-1H-imidazo[4,5-b]pyridine-2-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-4-1-2-10-7-6(4)11-5(3-9)12-7/h1-2H,(H,10,11,12)

InChI-Schlüssel

OLDJCUXQXRJIFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1Cl)NC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.